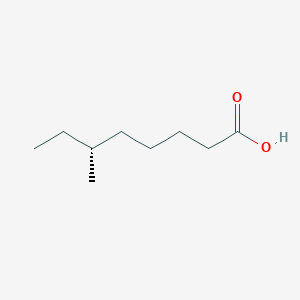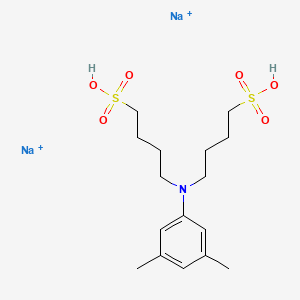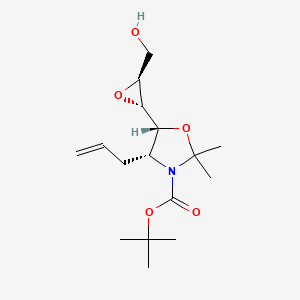
di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexene ring, and two tert-butyl carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate typically involves multiple steps. One common approach is the reaction of a cyclohexene derivative with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a protective group in drug synthesis.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The cyano group and the carbamate groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: This compound shares the tert-butyl groups and has applications in organic synthesis.
tert-Butyl carbamate: Similar in structure due to the presence of the tert-butyl carbamate group, it is used in various chemical reactions and as a protecting group.
Uniqueness
Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its combination of functional groups and its potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H25N3O5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,6R)-3-cyano-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxocyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C17H25N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11,13H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,13+/m0/s1 |
Clave InChI |
SNTFWEIBSQEYCO-WCQYABFASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC(=CC(=O)[C@@H]1NC(=O)OC(C)(C)C)C#N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=CC(=O)C1NC(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)

![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)
![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)

![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)

![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)

